![molecular formula C19H14FN3O B5806531 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile CAS No. 423731-46-8](/img/structure/B5806531.png)
2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile
Overview
Description
2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, also known as AFMN, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. AFMN belongs to the class of nicotinonitrile compounds, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, survival, and inflammation. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been shown to activate the p53 tumor suppressor pathway, which is involved in cell cycle arrest and apoptosis. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been shown to have diverse biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. In neurodegenerative disorders, 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Advantages and Limitations for Lab Experiments
2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has several advantages for lab experiments, including its small size, high purity, and low toxicity. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile can be easily synthesized in the lab using standard organic chemistry techniques, and its purity and yield can be improved using different solvents and purification techniques. However, 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile also has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, including its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile's mechanism of action and its effects on various signaling pathways involved in disease pathogenesis need to be further elucidated. The development of novel 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile analogs with improved pharmacokinetic and pharmacodynamic properties is also an area of future research. Finally, the preclinical and clinical evaluation of 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile's safety and efficacy in humans is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile can be achieved through a multi-step process involving the condensation of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde with malononitrile, followed by amination with ammonia and cyclization with phosphorus oxychloride. The purity and yield of 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile can be improved by using different solvents and purification techniques.
Scientific Research Applications
2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. In neurodegenerative disorders, 2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c1-24-15-8-4-13(5-9-15)18-10-16(17(11-21)19(22)23-18)12-2-6-14(20)7-3-12/h2-10H,1H3,(H2,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSAYATVLIFFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157266 | |
Record name | 2-Amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5925096 | |
CAS RN |
423731-46-8 | |
Record name | 2-Amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423731-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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